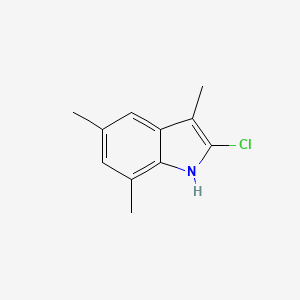

2-Chloro-3,5,7-trimethyl-1H-indole

Beschreibung

The Indole (B1671886) Nucleus as a Privileged Scaffold in Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold". This distinction arises from its recurring presence in a multitude of biologically active natural products and synthetic compounds. The unique electronic distribution and geometric shape of the indole ring system allow it to interact with a wide range of biological targets, making it a frequent starting point for the design of new therapeutic agents.

Halogenated Indoles: Synthetic Accessibility and Research Interest

The introduction of halogen atoms onto the indole core significantly modifies its physicochemical properties, including lipophilicity, metabolic stability, and electronic character. This can lead to enhanced biological activity and provides synthetic handles for further functionalization through various cross-coupling reactions. The accessibility of halogenated indoles through established synthetic methodologies has made them a subject of intense research, with scientists exploring their potential in diverse areas of chemical and biological sciences.

Structural Elucidation and Unique Substitution Pattern of 2-Chloro-3,5,7-trimethyl-1H-indole

The specific compound, this compound, presents a distinct substitution pattern that influences its chemical behavior. The chlorine atom at the 2-position, an electron-withdrawing group, significantly affects the electron density of the indole ring. The methyl groups at the 3, 5, and 7-positions, being electron-donating, counteract this effect to some extent and introduce steric bulk, which can influence molecular interactions.

Table 1: Physicochemical Properties of this compound guidechem.com

| Property | Value |

| CAS Number | 1352497-89-2 |

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 193.67 g/mol |

| Canonical SMILES | CC1=CC(=C2C(=C1)C(=C(N2)Cl)C)C |

| InChI Key | TUSHQSPKNCINKY-UHFFFAOYSA-N |

Note: This data is compiled from chemical databases and has not been independently verified through primary experimental literature.

The structural elucidation of this compound would typically involve a combination of spectroscopic techniques. Although specific spectra for this exact molecule are not published, analysis of related structures provides an expected spectroscopic profile.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, the N-H proton, and the three distinct methyl groups. The chemical shifts would be influenced by the chloro and methyl substituents. |

| ¹³C NMR | Resonances for the eleven carbon atoms, with the carbon bearing the chlorine atom (C2) expected to be significantly deshielded. The chemical shifts of the other carbons would reflect the overall electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (193.67 g/mol ) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-Cl stretching. |

The synthesis of this compound would likely proceed through a multi-step sequence. A plausible approach is the Fischer indole synthesis, a robust and widely used method for constructing the indole core. wikipedia.org This would involve the acid-catalyzed reaction of 2,4,6-trimethylphenylhydrazine with chloroacetone. Subsequent chlorination at the 2-position, if not achieved directly, would be a necessary step.

Scope and Research Trajectories for this compound

Given the established biological activities of various substituted indoles, research trajectories for this compound are likely to be focused on medicinal chemistry and materials science.

In the realm of medicinal chemistry, this compound could be investigated for a range of biological activities, including but not limited to:

Anticancer agents: Many substituted indoles exhibit potent anticancer properties.

Antimicrobial agents: The indole scaffold is present in numerous natural and synthetic antimicrobial compounds.

Enzyme inhibitors: The specific substitution pattern may allow for selective binding to the active sites of various enzymes.

In materials science, the unique electronic and steric properties conferred by the chloro and trimethyl substituents could make this compound a candidate for the development of:

Organic semiconductors: The indole nucleus can be a component of organic electronic materials.

Fluorescent probes: Functionalized indoles often exhibit interesting photophysical properties.

Further research would be necessary to synthesize and characterize this compound fully and to explore its potential applications in these and other areas of scientific inquiry. The detailed investigation of its reactivity, particularly at the chloro-substituted position, would open avenues for the synthesis of a diverse library of new derivatives with potentially valuable properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H12ClN |

|---|---|

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

2-chloro-3,5,7-trimethyl-1H-indole |

InChI |

InChI=1S/C11H12ClN/c1-6-4-7(2)10-9(5-6)8(3)11(12)13-10/h4-5,13H,1-3H3 |

InChI-Schlüssel |

TUSHQSPKNCINKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)Cl)C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3,5,7 Trimethyl 1h Indole and Its Structural Congeners

Retrosynthetic Approaches to the 2-Chloro-3,5,7-trimethyl-1H-indole Framework

A logical retrosynthetic analysis of this compound suggests several potential disconnection points. The indole (B1671886) ring itself can be disconnected to reveal precursor anilines and a three-carbon unit. One common strategy involves the disconnection of the C2-C3 and N1-C7a bonds, leading back to a substituted aniline (B41778) and a suitable carbonyl compound, a hallmark of the Fischer indole synthesis.

Alternatively, disconnection of the N1-C2 and C3-C3a bonds points towards a substituted o-haloaniline and a terminal alkyne, which can be coupled and cyclized using modern catalytic methods. Another viable approach involves the disconnection of the C2-N1 and C3-C4 bonds, suggesting a strategy based on the intramolecular cyclization of a suitably substituted acetanilide (B955) derivative. The presence of the chlorine atom at the 2-position introduces an additional layer of complexity, requiring either a pre-chlorinated starting material or a late-stage chlorination step.

Classical Indole Synthesis Adaptations

Classical methods for indole synthesis have been adapted to accommodate the formation of highly substituted indoles like this compound.

Fischer Indole Synthesis Variations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.org For the synthesis of this compound, a potential starting material would be (2,4,6-trimethylphenyl)hydrazine, which would be condensed with a chloro-substituted carbonyl compound.

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A acs.orgacs.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849), ultimately yields the indole ring. byjus.comwikipedia.org The regioselectivity of the cyclization is a critical factor, especially with unsymmetrically substituted ketones. byjus.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is also crucial for the reaction's success. wikipedia.org While traditionally a high-temperature reaction, milder conditions have been developed. organic-chemistry.org

Fischer Indole Synthesis Reaction Conditions

| Starting Materials | Catalyst | Conditions | Product |

| Aryl hydrazines and substituted ketones or aldehydes | Brønsted or Lewis acids | Typically heated | Indole derivatives |

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

The Friedel-Crafts reaction, another classical method, can be adapted for indole synthesis. wikipedia.org This approach typically involves the acylation of an electron-rich aromatic ring. In the context of synthesizing the target molecule, one could envision the Friedel-Crafts acylation of a suitably protected 2,4,6-trimethylaniline (B148799) derivative. The resulting acyl aniline could then undergo a subsequent cyclization to form the indole ring.

The choice of acylating agent and Lewis acid catalyst is critical to control the regioselectivity of the acylation. researchgate.net For instance, the use of α-chloroacetyl chloride could introduce the necessary chloro-substituted side chain. The subsequent cyclization to form the indole ring can be achieved through various methods, including intramolecular C-H functionalization. It is important to note that Friedel-Crafts acylation of unprotected indoles typically occurs at the C3 position. researchgate.net

Friedel-Crafts Acylation for Indole Synthesis

| Reactants | Catalyst | Key Transformation |

| Substituted aniline and acyl chloride | Lewis Acid (e.g., AlCl3) | Acylation of the aromatic ring |

| Acylated aniline derivative | - | Intramolecular cyclization to form the indole |

Modern Catalytic Approaches

Modern organic synthesis has seen the emergence of powerful catalytic methods that offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Palladium-Catalyzed Intramolecular Oxidative Coupling and Heterocyclization

Palladium catalysis has become an invaluable tool for the synthesis of heterocycles, including indoles. acs.orgnih.gov One strategy involves the intramolecular oxidative coupling of a substituted aniline derivative. For the synthesis of this compound, a possible precursor would be an N-allyl-2-chloro-3,5,7-trimethylaniline.

In the presence of a palladium catalyst, an intramolecular C-H amination can occur, leading to the formation of the indole ring. acs.orgnih.gov These reactions often utilize an oxidant to regenerate the active palladium catalyst. The regioselectivity of the C-H activation is a key challenge, but directing groups can be employed to control the outcome. This method offers a high degree of atom economy and can often be performed under relatively mild conditions. acs.org

Palladium-Catalyzed Indole Synthesis

| Substrate | Catalyst System | Key Process |

| N-substituted anilines | Palladium catalyst and oxidant | Intramolecular C-H amination via oxidative coupling |

Ruthenium-Catalyzed Cycloisomerization Pathways for Indole Formation

Ruthenium catalysts have also emerged as powerful tools for the synthesis of indoles. acs.orgnih.gov One notable approach is the cycloisomerization of 2-alkynylanilides. acs.orgnih.gov This reaction proceeds through the formation of a ruthenium vinylidene intermediate, followed by cyclization to form the indole ring. acs.org This method is particularly useful for the synthesis of 3-substituted indoles. acs.orgnih.gov

For the target molecule, a potential starting material would be N-acyl-2-ethynyl-3,5,7-trimethylaniline. The subsequent chlorination of the 2-position of the resulting indole could then be performed. Ruthenium-catalyzed C-H activation is another strategy for constructing the indole scaffold and for its subsequent functionalization. mdpi.comresearchgate.net These methods often exhibit high regioselectivity and can tolerate a wide range of functional groups. nih.govacs.org

Ruthenium-Catalyzed Indole Synthesis

| Starting Material | Catalyst | Key Intermediate |

| 2-Alkynylanilides | Ruthenium complex | Ruthenium vinylidene |

Functional Group Transformation and Introduction

The strategic modification of the indole scaffold through the introduction and transformation of functional groups is a cornerstone of synthetic organic chemistry. These methodologies allow for the precise tuning of the electronic and steric properties of indole derivatives, which is crucial for the development of new materials and therapeutic agents. This section details key synthetic transformations, including formylation, selective halogenation, methylation, and reduction, which are instrumental in the synthesis of complex indoles such as this compound and its analogs.

Vilsmeier-Haack Formylation for Indole Derivatization

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. acs.orgnih.govnih.gov The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comijpcbs.com This electrophile then attacks the electron-rich indole nucleus, most commonly at the C3 position, due to the high electron density at this position. semanticscholar.org Subsequent hydrolysis of the resulting iminium intermediate furnishes the corresponding indole-3-carbaldehyde. wikipedia.org

The regioselectivity of the Vilsmeier-Haack reaction on the indole ring is influenced by the substitution pattern of the indole. While C3-formylation is predominant for unsubstituted indoles, the presence of substituents can direct the formylation to other positions. For instance, in polysubstituted indoles, the electronic and steric effects of the existing groups play a crucial role in determining the site of electrophilic attack. beilstein-journals.org Electron-donating groups on the benzene (B151609) ring of the indole nucleus generally activate the molecule towards formylation. rsc.org

In the context of polysubstituted indoles, such as those with multiple methyl groups, the reaction proceeds by taking advantage of the increased nucleophilicity of the indole ring. Studies on 2,3,3-trimethyl-3H-indoles (indolenines) have shown that the Vilsmeier-Haack reaction can lead to double formylation of the C2-methyl group, resulting in the formation of malondialdehydes. orgchemres.orgsid.ir These resulting dialdehydes are versatile intermediates that can be cyclized with various nucleophiles to generate a wide array of heterocyclic systems. orgchemres.org

A plausible mechanism for the Vilsmeier-Haack formylation of an indole is depicted below:

Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the electron-rich C3 position of the indole ring. semanticscholar.org

Formation of an iminium ion intermediate.

Hydrolysis of the iminium ion to yield the indole-3-carbaldehyde. wikipedia.org

The reaction conditions for Vilsmeier-Haack formylation can be optimized to improve yields and selectivity. Key parameters include the ratio of the Vilsmeier reagent to the indole substrate, the reaction temperature, and the choice of solvent. acs.org

Selective Chlorination and Methylation Strategies

The introduction of chloro and methyl groups onto the indole framework is a critical step in the synthesis of this compound and its congeners. The precise control of the position of these substituents is paramount and often requires specialized synthetic strategies.

Selective Chlorination:

Direct chlorination of the indole ring can be challenging due to the high reactivity of the nucleus, which can lead to multiple chlorinations and polymerization. Therefore, selective methods are often employed.

N-Chlorosuccinimide (NCS): NCS is a common and convenient reagent for the chlorination of indoles. commonorganicchemistry.com For highly activated indoles, the reaction can proceed readily. However, for less reactive systems, a catalyst may be required. commonorganicchemistry.com The regioselectivity of chlorination with NCS can be influenced by the substitution pattern on the indole ring. For instance, chlorination of 1-hydroxyindoles with NCS can lead to 3,3-dichloro-3H-indole 1-oxides. researchgate.net The use of triphenylphosphine (B44618) sulfide (B99878) as a catalyst in conjunction with NCS has been shown to be effective for the chlorination of indoles and azaindoles, with isolated yields ranging from 55% to 81%. galchimia.com

Copper-Catalyzed C2-Chlorination: A highly regioselective method for the chlorination of the C2 position of indoles involves the use of a directing group. A pyrimidyl protecting group on the indole nitrogen can direct copper(II) chloride to chlorinate the C2 position with high selectivity and functional group tolerance. rsc.org This strategy is particularly useful when specific C2-chlorination is desired in the presence of other reactive sites.

A proposed mechanism for the chlorination of indoles using ethyl phenyl sulfoxide (B87167) as a promoter involves the formation of a C3-sulfonium intermediate. researchgate.net

Selective Methylation:

The introduction of methyl groups at specific positions of the indole ring can be achieved through various methods, often relying on directing groups or specialized catalysts.

Palladium-Catalyzed C2-Methylation: A direct C2-methylation of indoles can be achieved using a palladium catalyst. This method often requires a removable directing group on the nitrogen atom, such as an N-2-pyrimidyl group, to achieve site-specificity. The use of potassium fluoride (B91410) (KF) has been shown to promote efficient methylation in this system, providing moderate to good yields for a range of indole substrates. rsc.org

Iridium-Catalyzed C2-Methylation: An alternative approach for C2-selective methylation involves an iridium catalyst. By employing a pivaloyl directing group at the C3 position, the iridium catalyst can selectively functionalize the C2 C-H bond over the C4 C-H bond. This method utilizes methyltrifluoroborate as the methyl source and proceeds under mild conditions. rsc.org

Enzymatic C3-Methylation: For highly specific and stereoselective methylation, biocatalysis offers a powerful tool. The S-adenosyl methionine (SAM)-dependent methyltransferase PsmD has been shown to catalyze the methylation at the C3 position of various indoles. nih.govuni-duesseldorf.de This enzymatic approach can be particularly useful for the synthesis of complex, chiral pyrroloindoles. nih.gov A heterogeneous platinum-on-carbon (Pt/C) catalyst in the presence of sodium hydroxide (B78521) has also been reported for the selective C3-methylation of indoles using methanol (B129727) as the methylating agent, operating through a borrowing-hydrogen mechanism. acs.org

The following table summarizes some of the selective chlorination and methylation strategies for indoles:

| Transformation | Reagent/Catalyst | Position | Key Features |

| Chlorination | N-Chlorosuccinimide (NCS) | Varies | Common reagent, may require catalyst for less reactive indoles. commonorganicchemistry.com |

| Chlorination | CuCl₂ / Pyrimidyl directing group | C2 | High regioselectivity for C2-chlorination. rsc.org |

| Methylation | Pd catalyst / Pyrimidyl directing group | C2 | Site-specific C2-methylation promoted by KF. rsc.org |

| Methylation | Ir catalyst / Pivaloyl directing group | C2 | Selective C2-methylation over C4. rsc.org |

| Methylation | PsmD (enzyme) / SAM | C3 | Stereoselective methylation. nih.govuni-duesseldorf.de |

| Methylation | Pt/C, NaOH / Methanol | C3 | Heterogeneous catalysis via borrowing-hydrogen mechanism. acs.org |

Reduction Methodologies for Indole and Oxindole (B195798) Derivatives

The reduction of the indole nucleus or related oxindole structures is a key transformation for accessing indolines and other reduced indole derivatives, which are important scaffolds in many biologically active compounds.

Reduction of Indoles to Indolines:

The reduction of the C2-C3 double bond of the indole ring to form an indoline (B122111) can be challenging due to the aromatic stability of the indole system.

Heterogeneous Catalytic Hydrogenation: This is an environmentally friendly method for the reduction of indoles. A common system involves the use of a platinum-on-carbon (Pt/C) catalyst with hydrogen gas. nih.govnih.gov To overcome the stability of the indole ring, the reaction is often activated by an acid, such as p-toluenesulfonic acid, and can be performed in water as a green solvent. nih.govnih.gov Under acidic conditions, the indole is protonated at the C3 position, which disrupts the aromaticity and facilitates hydrogenation. nih.gov It is important to control the reaction conditions to prevent over-reduction to octahydroindole. nih.gov A ruthenium N-heterocyclic carbene complex has also been developed for the highly enantioselective and complete hydrogenation of protected indoles to chiral octahydroindoles. acs.org

Borane-Based Reductions: Borane reagents, such as borane-tetrahydrofuran (B86392) complex or pinacolborane (HBpin) in the presence of a Lewis acid like B(C₆F₅)₃, are effective for the reduction of indoles to indolines. acs.orgorganic-chemistry.org These methods often offer good yields and can be performed under relatively mild conditions.

Reduction of Oxindoles:

Oxindoles, which feature a carbonyl group at the C2 position of the indoline skeleton, can be reduced to either 3-substituted oxindoles or back to indoles.

Reduction to 3-Substituted Oxindoles: The direct reduction of the exocyclic double bond in 3-ylideneoxindoles or the carbonyl group in 3-acyl oxindoles can be achieved with various reducing agents.

Conversion of Oxindoles to Indoles: The transformation of an oxindole back to an indole involves the reduction of the C2-carbonyl group. This can be a useful strategy for accessing certain substituted indoles. A notable method for this conversion was reported by Wenkert and co-workers. acs.org Adolf von Baeyer's original synthesis of indole in 1866 involved the reduction of oxindole using zinc dust. worldscientific.com

The table below provides an overview of some reduction methodologies for indole and oxindole derivatives.

| Substrate | Product | Reagent/Catalyst | Key Features |

| Substituted Indoles | Substituted Indolines | Pt/C, H₂, p-toluenesulfonic acid | Green method in water, requires acid activation. nih.govnih.gov |

| Substituted Indoles | Substituted Indolines | Borane reagents (e.g., HBpin, B(C₆F₅)₃) | Effective under mild conditions. acs.orgorganic-chemistry.org |

| Protected Indoles | Octahydroindoles | Ru-NHC complex, H₂ | Highly enantioselective, complete hydrogenation. acs.org |

| Oxindoles | Indoles | Zinc dust | Classic method for deoxygenation. worldscientific.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of a target molecule like this compound relies heavily on the optimization of reaction conditions to maximize yield and purity while minimizing side products and reaction times. This process involves a systematic investigation of various reaction parameters.

Key Parameters for Optimization:

Stoichiometry of Reagents: The molar ratio of reactants can significantly impact the outcome of a reaction. For instance, in the Vilsmeier-Haack formylation, the amount of the Vilsmeier reagent (e.g., POCl₃/DMF) relative to the indole substrate is a critical parameter. acs.org An excess of the reagent may lead to di-formylation or other side reactions, while an insufficient amount can result in incomplete conversion. Similarly, in chlorination reactions, the stoichiometry of the chlorinating agent (e.g., NCS) must be carefully controlled to avoid over-chlorination.

Reaction Temperature: Temperature plays a crucial role in both reaction rate and selectivity. Some reactions, like certain Vilsmeier-Haack procedures, may require elevated temperatures to proceed at a reasonable rate. rsc.org However, higher temperatures can also promote the formation of undesired byproducts. Conversely, lowering the temperature can sometimes improve the stereoselectivity of a reaction. researchgate.net For many sensitive indole functionalizations, reactions are often carried out at low temperatures (e.g., 0 °C or below) to control reactivity.

Catalyst Loading and Type: In catalyzed reactions, the nature of the catalyst and its concentration are paramount. For example, in palladium-catalyzed methylation, the choice of the palladium precursor and the ligand can affect both the yield and the regioselectivity. rsc.org Optimizing the catalyst loading is also essential to ensure an efficient reaction without using an excessive amount of a potentially expensive and toxic metal.

Strategies for Yield Improvement:

Use of Directing Groups: As discussed in section 2.4.2, the use of removable directing groups on the indole nitrogen or at other positions can be a powerful strategy to control regioselectivity and thus improve the yield of the desired isomer.

Purification Techniques: The final yield of a pure product is also dependent on the efficiency of the purification method. Column chromatography on silica (B1680970) gel is a common technique for purifying indole derivatives. nih.gov Recrystallization can also be an effective method for obtaining highly pure solid products.

The following table outlines general optimization strategies that could be applied to the synthesis of this compound.

| Reaction Step | Parameter to Optimize | Rationale | Example from Literature |

| Vilsmeier-Haack Formylation | Reagent stoichiometry, Temperature | To control formylation and prevent side reactions. | The ratio of POCl₃/DMF is crucial. acs.org |

| Chlorination | Chlorinating agent, Catalyst, Temperature | To achieve selective monochlorination and avoid byproducts. | NCS with a catalyst can improve selectivity. galchimia.com |

| Methylation | Catalyst system, Directing group | To ensure regioselective methylation at the desired positions. | Palladium or Iridium catalysts with directing groups offer high selectivity. rsc.orgrsc.org |

| Reduction | Reducing agent, Reaction time | To achieve complete reduction without over-reduction. | Pt/C with an acid activator in a controlled manner. nih.gov |

By systematically varying these parameters, a synthetic chemist can develop a robust and high-yielding protocol for the preparation of this compound.

Reaction Chemistry and Derivatization Strategies of 2 Chloro 3,5,7 Trimethyl 1h Indole

Reactivity of the Indole (B1671886) Core in Substituted Systems

The indole nucleus is inherently electron-rich, making it susceptible to a variety of chemical transformations. The presence of a chloro substituent at the C2 position, along with methyl groups at the C3, C5, and C7 positions, significantly influences the reactivity of the indole core.

The chlorine atom at the C2 position of the indole ring is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. While direct nucleophilic aromatic substitution can be challenging, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C, C-N, and C-O bond formation at this position.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C2 position of the indole and various aryl or vinyl groups. The reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the 2-chloroindole with a boronic acid or boronate ester. Although specific examples for 2-Chloro-3,5,7-trimethyl-1H-indole are not extensively documented, the successful Suzuki-Miyaura coupling of other 2-chloroindoles suggests its applicability.

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 2-aminoindole derivatives by coupling the 2-chloroindole with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerate a wide range of functional groups. Studies on the Buchwald-Hartwig amination of halotryptophans and other haloindoles have demonstrated the feasibility of this transformation on the indole scaffold. researchgate.netrsc.org

Sonogashira Coupling: The Sonogashira reaction provides a route to 2-alkynylindoles by coupling the 2-chloroindole with a terminal alkyne. gold-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynylindoles are valuable intermediates for further synthetic transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 2-chloroindole with an alkene to form a new carbon-carbon bond, leading to 2-vinylindole derivatives. wikipedia.orgorganic-chemistry.orgyoutube.com

The following table summarizes representative palladium-catalyzed nucleophilic substitution reactions that are applicable to the C2-chloro position.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl/Vinyl-indole |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-Amino-indole |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-indole |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Vinyl-indole |

The indole ring is highly activated towards electrophilic attack. The position of substitution is dictated by the electronic effects of the existing substituents. In this compound, the C3 position is blocked by a methyl group. The remaining positions on the pyrrole (B145914) (N1) and benzene (B151609) rings (C4, C6) are available for substitution.

The methyl groups at C5 and C7 are electron-donating and ortho-, para-directing, thus activating the C4 and C6 positions. The C2-chloro group is electron-withdrawing and deactivating. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring. The inherent high nucleophilicity of the indole C3 position is redirected to these positions due to the existing substitution pattern.

Nitration: The nitration of indoles is sensitive to reaction conditions. While nitration under strongly acidic conditions can lead to complex mixtures, using milder reagents like ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) can achieve regioselective nitration. rsc.org For 2-alkylindoles, nitration has been observed at the 3, 5, and 6-positions depending on the specific substrate and conditions. umn.eduresearchgate.netacs.orgacs.org For the title compound, nitration is expected to occur at the C4 or C6 position.

Halogenation: Halogenation of indoles typically occurs at the most electron-rich position. For instance, halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine readily yields the corresponding 3-halo derivatives. mdpi.com With the C3 position blocked in this compound, halogenation would be directed to the activated C4 or C6 positions.

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic rings, including indoles, typically at the C3 position. pcbiochemres.com In cases where the C3 position is substituted, the reaction can occur at other positions or on activating substituents. For example, the Vilsmeier-Haack reaction of 2,3,3-trimethyl-3H-benzo[g]indole results in double formylation of the C2-methyl group. sid.ir For N-benzyl-1,2,3,4-tetrahydrocarbazoles, the reaction can lead to formylation at the C1 position or aromatization followed by formylation. rsc.org

Functionalization at Methyl and Indole Ring Positions

Beyond the core reactivity, the methyl groups and the indole nitrogen offer further opportunities for derivatization.

Selective functionalization at the C7 position of the indole ring is a significant challenge but provides access to a range of biologically active molecules. A notable strategy for the C7-derivatization of C3-alkylindoles involves a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation sequence. This method provides a versatile entry to C7-boroindoles, which can be further functionalized through various cross-coupling reactions.

The methyl groups attached to the indole ring can also be sites for chemical modification, primarily through oxidation or radical reactions. Oxidation of methylindoles can lead to the corresponding formyl or carboxylic acid derivatives, providing a handle for further transformations.

Condensation Reactions and Heterocycle Annulation

The substituted indole core of this compound can serve as a building block for the synthesis of more complex heterocyclic systems through condensation and annulation reactions.

Synthesis of Pyridazino[4,5-b]indoles: These fused heterocyclic systems have garnered significant interest due to their diverse biological activities. researcher.lifenih.gov Synthetic routes often involve the cyclization of appropriately functionalized indole precursors. For instance, a [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides provides an efficient pathway to pyridazino[4,5-b]indoles. nih.gov It is conceivable that functionalization of one of the methyl groups of this compound to an alkenyl group could enable its use in similar annulation strategies. Other methods start from indole-2-carboxylates or 2-acetylindole (B14031) derivatives. researchgate.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and related fused indole structures. wikipedia.orgarkat-usa.orgmdpi.comresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. While this compound itself is not a direct substrate, its derivatization to introduce an aminoethyl side chain, for example, at the C4 or C6 position, would open the door to this important transformation.

Condensation with Active Methylene (B1212753) Compounds: Indole aldehydes can undergo Knoevenagel-type condensation reactions with active methylene compounds to form new carbon-carbon bonds and extend the conjugation of the system. researchgate.netnih.govnih.gov If one of the methyl groups of the title compound were to be oxidized to a formyl group, it could then participate in such condensation reactions. For example, the condensation of 2-chloro-3-formyl-1,8-naphthyridine with various acetyl-substituted heterocycles has been reported. ekb.eg

Knoevenagel Condensation with 2-Chloro-1H-indole-3-carbaldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, in the presence of a basic catalyst. thermofisher.commychemblog.compurechemistry.org This reaction is particularly useful for the synthesis of α,β-unsaturated compounds. In the context of 2-chloro-1H-indole-3-carbaldehydes, the aldehyde group at the C3 position readily participates in Knoevenagel condensations with various active methylene compounds.

The reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with active methylene compounds such as barbituric acids and 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one has been investigated. clockss.org Interestingly, instead of the expected simple condensation products with retention of the chlorine atom, novel indolin-2-one derivatives were formed. clockss.org This transformation is proposed to proceed through an initial Knoevenagel condensation, followed by a conjugate addition of water and subsequent elimination of hydrogen chloride. clockss.org This highlights the influence of the substituent at the 2-position on the reaction pathway.

While direct experimental data for this compound-3-carbaldehyde is not extensively available, its reactivity in Knoevenagel condensations can be inferred from related structures. The general reaction involves the deprotonation of the active methylene compound by a base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product. A variety of bases can be employed as catalysts, including primary and secondary amines like piperidine, as well as their ammonium salts. mychemblog.comoszk.hu

Table 1: Examples of Knoevenagel Condensation with Indole-3-carbaldehydes

| Indole-3-carbaldehyde Derivative | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | 1,3-Dimethylbarbituric acid | - (heating in butanol) | 1,3-Dimethyl-5-((1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | clockss.org |

| 3-Methylindole-2-carboxaldehyde | Barbituric acid | Heat (catalyst- and solvent-free) | 5-((3-Methyl-1H-indol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | oszk.hu |

| Indole-3-carboxaldehyde (B46971) | Malononitrile | Piperidine | 2-(1H-Indol-3-ylmethylene)malononitrile | clockss.org |

Formation of Fused Heterocyclic Systems (e.g., imidazoindoles, triazolo[5′,1′:2,3]thermofisher.comoszk.huthiazino[6,5-b]indol-10(5H)-one)

The reactive nature of the 2-chloro-indole-3-carbaldehyde moiety makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through a sequence of condensation and intramolecular cyclization steps, leading to complex polycyclic structures.

A notable example is the synthesis of a novel heterocyclic system, 1,2,4-triazolo[5′,1′:2,3] thermofisher.comoszk.huthiazino[6,5-b]indol-10(5H)-one, from the reaction of 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in DMF. This reaction proceeds through an unconventional pathway involving the elimination of an ammonia (B1221849) molecule. The resulting fused system incorporates the indole nucleus into a larger, pharmacologically promising scaffold.

While the direct synthesis of imidazoindoles from this compound has not been specifically detailed in the available literature, the general strategies for constructing imidazo-fused heterocycles can be applied. For instance, the synthesis of imidazo[1,2-a]pyrimidines has been achieved through the reaction of 2-aminopyrimidine (B69317) with α-haloketones. mdpi.com A similar approach involving the reaction of a suitably functionalized 2-aminoindole derivative (potentially derived from the 2-chloroindole) with an appropriate α-halocarbonyl compound could lead to the formation of the imidazo[1,2-a]indole core. The synthesis of C-2 aroyl imidazole (B134444) derivatives and their subsequent transformation into imidazo-1,4-oxazinones has also been reported, showcasing the versatility of imidazole-based cyclization reactions. nih.gov

The formation of thiazolo[3,2-a]indoles has been achieved through a metal-free chemo- and regioselective formal [3 + 2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones in water. This approach highlights the potential for forming fused thiazole (B1198619) rings onto the indole scaffold.

Utilization in Schiff Base Synthesis

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. mychemblog.com The aldehyde group of 2-chloro-1H-indole-3-carbaldehydes is highly susceptible to reaction with primary amines to form the corresponding Schiff bases. These indole-based Schiff bases are of significant interest due to their wide range of biological activities.

The synthesis of new indole Schiff base derivatives has been reported from the reaction of 2-(5-chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various substituted anilines. mychemblog.com This demonstrates the feasibility of forming Schiff bases from indole derivatives bearing a chloro substituent. Similarly, a series of novel heterocyclic Schiff bases were synthesized from the condensation of indole-3-carboxaldehyde with different L-amino acids and aminophenols. rsc.org These reactions are typically carried out in a suitable solvent, sometimes with acid catalysis to facilitate the dehydration step. mychemblog.com

The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable imine product. The presence of the chloro group at the 2-position of the indole ring is expected to influence the electrophilicity of the aldehyde group, but not hinder the formation of the Schiff base.

Table 2: Examples of Schiff Base Synthesis from Indole-3-carbaldehydes

| Indole-3-carbaldehyde Derivative | Amine | Product Type | Reference |

| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline (B41778) derivatives | Indole Schiff base derivatives | mychemblog.com |

| Indole-3-carboxaldehyde | L-Histidine | Indole Schiff base of amino acid | rsc.org |

| Indole-3-carboxaldehyde | 2-Aminophenol | Indole Schiff base of aminophenol | rsc.org |

| 1H-indole-3-carbaldehyde | 4,6-diaminobenzene-1,3-dithiol | Dithiol Schiff base of indole | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,5,7 Trimethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) within a molecule. For indole (B1671886) derivatives, the chemical shifts (δ) of the protons are influenced by the electron density of the aromatic rings and the nature of the substituents. youtube.com

In the ¹H NMR spectrum of a substituted indole, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. rsc.org Protons attached to the aromatic rings resonate in the region of 7.0-8.0 ppm, with their specific shifts and coupling patterns determined by their position and the electronic effects of the substituents. rsc.orgmdpi.com Methyl groups attached to the indole ring will appear as sharp singlets in the upfield region, typically between 2.0 and 3.0 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Substituted Indoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 7.91 (s, 1H, NH), 7.57 (d, J=1.8 Hz, 1H), 7.27 (d, J=8.5 Hz, 1H), 7.16 (dd, J=8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J=0.7 Hz, 3H, CH₃) rsc.org |

| 6-Chloro-3-methyl-1H-indole | CDCl₃ | 7.88 (s, 1H, NH), 7.48 (d, J=8.4 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H), 7.09 (dd, J=8.4, 1.8 Hz, 1H), 6.95 (dd, J=2.0, 0.9 Hz, 1H), 2.31 (d, J=0.9 Hz, 3H, CH₃) rsc.org |

| 2,3-Dimethyl-1H-indole | CDCl₃ | 7.60 (s, 1H, NH), 7.55 (d, J=6.9 Hz, 1H), 7.29–7.26 (m, 1H), 7.17 (dq, J=7.1, 6.1 Hz, 2H), 2.38 (s, 3H, CH₃), 2.29 (s, 3H, CH₃) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. docbrown.info The chemical shifts of the carbon atoms in the indole ring are characteristic and are influenced by the substituents present. journals.co.za

The carbon atoms of the indole ring typically resonate in the aromatic region of the spectrum, between 100 and 140 ppm. rsc.orgmdpi.com The carbon atom attached to the nitrogen (C2) and the carbon at the fusion of the two rings (C7a) often have distinct chemical shifts. The presence of a chlorine atom will cause a downfield shift for the carbon atom to which it is attached due to its electronegativity. Methyl group carbons will appear in the upfield region of the spectrum, typically between 10 and 20 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Indoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Chloro-3-methyl-1H-indole | CDCl₃ | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 (CH₃) rsc.org |

| 2,3-Dimethyl-1H-indole | CDCl₃ | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63 (CH₃), 8.60 (CH₃) rsc.org |

| 1,2,3-Trimethyl-1H-indole | - | Data for this specific compound is not readily available in the provided search results. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy) experiments show correlations between protons that are coupled to each other, helping to trace out the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals in complex indole derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. In the FT-IR spectrum of an indole derivative, characteristic absorption bands can be observed. researchgate.net

The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be found in the 1200-1350 cm⁻¹ range. The presence of a C-Cl bond would result in a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. rsc.orgnist.gov

In the mass spectrum of 2-Chloro-3,5,7-trimethyl-1H-indole, the molecular ion peak (M⁺) would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation of indole derivatives often involves the loss of small molecules or radicals. For example, the loss of a methyl group (CH₃) or a chlorine atom (Cl) can lead to the formation of characteristic fragment ions. Analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. rsc.org

X-ray Crystallography for Solid-State Molecular Structure and Conformation

The solid-state structure of indole derivatives is characterized by the planarity of the bicyclic indole core. However, substituents on the ring can cause minor deviations from planarity. In the case of this compound, the chlorine atom at the 2-position and the methyl groups at the 3-, 5-, and 7-positions are expected to influence the crystal packing and intermolecular interactions.

Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and weaker C-H···π interactions, are crucial in dictating the crystal packing. The presence of the methyl groups can influence these interactions through steric effects and by participating in weak hydrogen bonds.

A representative table of expected crystallographic parameters for a compound like this compound, based on data from related structures, is presented below.

Interactive Table: Representative Crystallographic Data for Substituted Indoles

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. For indole and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands, corresponding to the ¹La and ¹Lb electronic transitions of the indole chromophore. nih.govchemrxiv.org These transitions are sensitive to the nature and position of substituents on the indole ring.

The ¹Lb band, which is typically the lower energy transition, often shows fine vibrational structure, while the higher energy ¹La band is generally broad and more intense. The position and intensity of these bands are influenced by the electronic effects of the substituents. Electron-donating groups, such as methyl groups, tend to cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups can have a more complex effect.

A study on various substituted indoles revealed that methylation on the pyrrole (B145914) and benzyl (B1604629) rings affects the ¹La and ¹Lb transition energies. nih.gov Specifically, substitutions on the benzyl ring can lift the degeneracy of these two transitions. Computational studies have also been employed to understand the impact of substituents on the excited state properties of the indole chromophore. researchgate.net

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane (B81311) would be expected to show the ¹Lb band in the region of 280-300 nm and the more intense ¹La band around 260-280 nm. In more polar solvents, the ¹La band is known to undergo a more significant red shift.

Interactive Table: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Transition | Expected λmax (nm) |

| Cyclohexane | ¹Lb | 290 - 300 |

| ¹La | 270 - 280 | |

| Ethanol | ¹Lb | 295 - 305 |

| ¹La | 275 - 285 |

Computational and Theoretical Investigations of 2 Chloro 3,5,7 Trimethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules like substituted indoles. rsc.org DFT, particularly with hybrid functionals such as B3LYP, has proven to be a reliable and computationally efficient method for calculating the electronic structure, optimized geometry, and thermodynamic properties of indole (B1671886) derivatives. asianpubs.org These calculations are typically performed with Pople-style basis sets, such as 6-31G or the more flexible 6-311++G(d,p), which provide a good balance between accuracy and computational cost for systems of this size. asianpubs.orgchemrxiv.org

Ab initio methods, while often more computationally demanding, can offer higher accuracy for specific properties. Both approaches are used to determine key parameters such as bond lengths, bond angles, and heats of formation. For 2-chloro-3,5,7-trimethyl-1H-indole, these calculations would reveal how the specific substitution pattern influences the planarity of the indole ring and the electronic charge distribution across the heterocyclic system. chemrxiv.org Theoretical studies on similar substituted indoles have demonstrated good agreement between calculated structural parameters and experimental data, validating the use of these computational approaches. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the substituents significantly modulate the FMO energies compared to the parent indole molecule.

Methyl Groups (C3, C5, C7): As electron-donating groups, the three methyl substituents increase the electron density of the indole ring. This effect destabilizes the HOMO, raising its energy level and making the molecule a better electron donor.

Chloro Group (C2): The chlorine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing, which tends to lower the energy of both the HOMO and LUMO. However, it can also act as a π-donor through resonance, which can raise the HOMO energy. The net effect depends on the balance of these factors, but halogens typically lead to a stabilization (lowering of energy) of the frontier orbitals.

The combined effect of these four substituents is a complex modulation of the frontier orbitals. The strong electron-donating character of the three methyl groups is expected to be the dominant influence, leading to a significantly higher HOMO energy compared to unsubstituted indole. The HOMO-LUMO gap is consequently expected to decrease, suggesting higher reactivity and a bathochromic (red) shift in its UV-Vis absorption spectrum. chemrxiv.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1H-Indole (Reference) | -5.6 to -5.9 | -0.1 to 0.2 | ~5.7 - 6.1 |

| This compound (Predicted) | Higher (less negative) | Slightly Lower (more negative) | Smaller |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time, including its flexibility and conformational preferences.

The substitution pattern of this compound introduces significant potential for intramolecular steric strain. The most notable interactions are:

2-Chloro and 3-Methyl Interaction: The adjacency of the chloro and methyl groups at the C2 and C3 positions of the pyrrole (B145914) ring creates steric crowding. This can lead to slight out-of-plane twisting of these substituents to relieve the strain, which may, in turn, induce a minor puckering of the otherwise planar indole core.

7-Methyl and N1-H Interaction: The methyl group at the C7 position is located next to the nitrogen atom of the indole ring. This proximity can lead to steric repulsion with the hydrogen atom on the nitrogen (N1-H), potentially influencing the acidity of the N-H proton and affecting hydrogen bonding interactions with other molecules.

Conformational analysis using computational methods would explore the potential energy surface related to the rotation of the methyl groups and any slight deviations from planarity of the ring system. These steric effects can influence the molecule's crystal packing and its ability to bind to biological targets.

Theoretical Studies on Protonation and Acid-Base Equilibria

The basicity of the indole ring is a key aspect of its chemistry, with protonation being the first step in many acid-catalyzed reactions. nih.gov Computational studies are essential for predicting the site of protonation and the acidity constant (pKa) of the resulting conjugate acid. chemrxiv.orgrdd.edu.iq

For a typical indole, protonation overwhelmingly occurs at the C3 position, which disrupts the pyrrole aromaticity to form a relatively stable iminium ion intermediate. nih.gov However, in this compound, the C3 position is blocked by a methyl group. This blockage fundamentally alters the protonation behavior.

| Compound | Primary Protonation Site | Predicted Effect on Basicity (pKa) | Controlling Factors |

|---|---|---|---|

| 1H-Indole (Reference) | C3 | pKa ≈ -3.6 | Formation of a stable C3-protonated indoleninium ion. |

| This compound (Predicted) | N1 or other ring carbon (not C3) | Altered significantly; likely different from typical indoles. | C3 position is blocked; steric and electronic effects of substituents dictate the alternative site. |

Reaction Mechanism Predictions and Energy Landscapes using Computational Models

Computational modeling is a powerful tool for elucidating reaction mechanisms, predicting the regioselectivity of reactions, and understanding kinetic versus thermodynamic control. nih.gov By calculating the potential energy surface, researchers can identify transition state structures and determine the activation energies for different reaction pathways. nih.gov

For this compound, computational models can predict its reactivity in various organic transformations, such as electrophilic aromatic substitution. The directing effects of the substituents would be paramount:

Activating Groups: The methyl groups at C3, C5, and C7 are activating and ortho-, para-directing.

Deactivating Group: The chloro group at C2 is deactivating yet ortho-, para-directing.

The outcome of a reaction like nitration or Friedel-Crafts acylation would depend on the interplay between these electronic effects and the steric hindrance at different positions. The C4 and C6 positions are the most likely sites for electrophilic attack. DFT calculations of the transition state energies for attack at each possible position would provide a quantitative prediction of the reaction's regioselectivity. Furthermore, computational studies can model more complex, multi-step reaction mechanisms, such as those involved in metal-catalyzed cross-coupling reactions or cycloadditions, providing a detailed, atomistic view of the transformation. nih.govcopernicus.org

Theoretical Frameworks of Structure-Activity Relationships (SAR) in Substituted Indoles

The investigation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For substituted indoles, a privileged scaffold in drug discovery, computational and theoretical methods have become indispensable tools for elucidating these relationships. These approaches not only rationalize the observed activities of existing compounds but also guide the design of new, more potent, and selective molecules. Key theoretical frameworks applied to substituted indoles include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical properties. For substituted indoles, various QSAR models have been developed to predict their activity against a range of biological targets.

A 3D-QSAR study on the antimicrobial and antibiofilm activities of chloroindoles against uropathogenic Escherichia coli revealed important structural requirements for activity. The model indicated that substitutions at the fourth and fifth positions of the indole ring were favorable for antimicrobial activity, while substitution at the seventh position had a detrimental effect. nih.govnih.gov These findings are crucial for designing more effective antibacterial indole derivatives. The favorable and unfavorable regions identified in the 3D-QSAR model are often visualized as color-coded cubes around the aligned molecules, providing a clear graphical representation of the SAR.

The predictive power of QSAR models is heavily dependent on the quality of the biological data and the choice of molecular descriptors. Common descriptors used in QSAR studies of indole derivatives include:

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for interactions with biological targets.

Steric descriptors: These relate to the size and shape of the molecule and can influence how well a compound fits into a binding site.

Hydrophobic descriptors: These quantify the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in proteins.

Topological descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

The following table summarizes key findings from selected QSAR studies on substituted indoles:

| Biological Activity | Key Findings from QSAR Studies | Relevant Descriptors |

| Antimicrobial | Substitutions at positions 4 and 5 of the indole ring enhance activity, while substitution at position 7 is unfavorable. nih.govnih.gov | 3D fields (steric and electrostatic) |

| Anticancer | The presence of specific hydrogen bond donors and acceptors, as well as hydrophobic groups, is crucial for activity against certain cancer cell lines. | Pharmacophore-based descriptors |

| Anti-inflammatory (COX inhibition) | The presence of a carboxylic acid group and specific substitution patterns on the indole ring are important for COX-2 selectivity. | Electronic and steric parameters |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (e.g., a substituted indole) within the active site of a target protein. This information is invaluable for understanding the molecular basis of activity and for designing new inhibitors with improved binding affinity.

Molecular docking studies have been instrumental in elucidating the SAR of numerous indole derivatives. For instance, docking studies of indole derivatives into the active site of the cyclooxygenase (COX) enzymes have helped to explain the observed anti-inflammatory activity and selectivity. mdpi.com These studies revealed that the indole scaffold can fit into the hydrophobic channel of the COX active site, and that specific substituents can form key interactions, such as hydrogen bonds with important amino acid residues like Tyr385 and Ser530.

Similarly, molecular docking has been employed to understand the antimicrobial mechanism of indole derivatives. By docking these compounds into the active sites of essential bacterial enzymes, researchers can identify crucial interactions that lead to enzyme inhibition and subsequent bacterial death. nih.gov For example, a study on new heterocyclic scaffolds based on the indole moiety showed that the synthesized compounds interact with the active site of UDP-N-acetylmuramate-L-alanine ligase (MurC), a key enzyme in bacterial cell wall synthesis. nih.gov

The results of molecular docking studies are often visualized to highlight the key interactions between the ligand and the protein. These interactions can include:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Hydrophobic interactions: These play a significant role in the binding of nonpolar ligands to hydrophobic pockets in proteins.

Pi-pi stacking: This interaction can occur between aromatic rings in the ligand and the protein.

The following table provides examples of key interactions identified through molecular docking studies of substituted indoles with various biological targets:

| Biological Target | Key Interactions Observed | Significance |

| Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Tyr385 and Ser530; hydrophobic interactions within the active site channel. mdpi.com | Explains anti-inflammatory activity and selectivity. |

| SARS-CoV-2 3CLpro | Covalent bond formation with the catalytic Cys145; π-π stacking with His41. nih.gov | Elucidates the mechanism of viral enzyme inhibition. |

| UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds and pi-stacked interactions within the active site. nih.gov | Provides a basis for the antibacterial activity. |

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features can include hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and positive or negative ionizable groups.

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules without knowledge of the target structure (ligand-based). For substituted indoles, pharmacophore models have been developed to identify the key chemical features responsible for their biological activity.

For example, a pharmacophore model for indole-based antitumor agents was developed to validate the observed biological data and to identify the crucial parameters controlling their activity. rsc.org Such models can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.

The development of robust and predictive theoretical frameworks for SAR analysis is a continuous process. As computational power increases and our understanding of biological systems deepens, these models will become even more accurate and valuable in the quest for new and improved indole-based therapeutics.

2 Chloro 3,5,7 Trimethyl 1h Indole As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a chloro atom at the 2-position of the indole (B1671886) ring renders 2-Chloro-3,5,7-trimethyl-1H-indole a versatile precursor for a variety of organic transformations. This halogen atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework. This reactivity is fundamental to its role in the synthesis of complex organic molecules.

The indole nucleus itself is a privileged scaffold in medicinal chemistry, and substituted indoles are key components of many pharmaceuticals and biologically active natural products. The trimethyl substitution pattern on the benzene (B151609) portion of the indole ring in this compound can influence the electronic properties and steric environment of the molecule, offering a degree of control in synthetic strategies.

Role in Constructing Polycyclic and Fused Heterocyclic Architectures

The reactivity of this compound is particularly valuable in the construction of polycyclic and fused heterocyclic systems. The indole nitrogen and the C2-chloro group provide reactive sites for annulation reactions, where additional rings are fused onto the indole core. These reactions can lead to the formation of carbazoles, carbolines, and other complex heterocyclic structures that are of significant interest in materials science and drug discovery.

For instance, intramolecular cyclization reactions involving a side chain attached at the N1 or C3 position can be facilitated by the presence of the C2-chloro substituent, leading to the formation of novel fused ring systems. The specific substitution pattern of the methyl groups can also direct the regioselectivity of these cyclization reactions.

Strategies for Incorporating the Indole Moiety into Novel Scaffolds

Several synthetic strategies leverage the reactivity of 2-chloroindoles to incorporate this important heterocyclic motif into larger and more complex molecular scaffolds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the 2-position of the indole. By reacting this compound with various organometallic reagents, a wide array of substituents can be introduced, leading to the creation of novel and diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the indole nitrogen can activate the C2-chloro group towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for functionalizing the indole core.

Metal-Halogen Exchange: Treatment of this compound with organolithium or Grignard reagents can lead to a metal-halogen exchange, generating a highly reactive 2-lithiated or 2-magnesiated indole species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

These strategies highlight the versatility of this compound as a building block for accessing a broad chemical space of indole-containing compounds.

Application in the Construction of Indole Alkaloid Analogs

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. rsc.org The indole core is a common feature of these molecules. rsc.org The modular synthesis of indole alkaloid analogs often relies on the use of functionalized indole building blocks. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Contributions on 2-Chloro-3,5,7-trimethyl-1H-indole

As of this review, dedicated research publications focusing exclusively on the synthesis, characterization, or application of this compound are exceptionally scarce in the public domain. The compound is listed in chemical databases with the CAS number 1352497-89-2, and basic physicochemical properties have been computationally predicted. These properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClN |

| Molecular Weight | 193.67 g/mol |

| Monoisotopic Mass | 193.0658 g/mol |

| XLogP3-AA | 4.1 |

| Topological Polar Surface Area | 15.8 Ų |

| Heavy Atom Count | 13 |

The data in this table is based on computational predictions.

The absence of extensive experimental data suggests that this compound has likely been synthesized as part of larger chemical libraries for screening purposes or as an intermediate in a multi-step synthesis, but has not itself been the subject of focused study. The true contribution of this compound to the field of chemistry, therefore, remains largely undocumented and presents a "green field" for future investigation.

Identification of Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of polysubstituted indoles is a well-established field, with numerous named reactions offering potential pathways to a target like this compound. nih.gov

Established Synthetic Strategies:

Fischer Indole (B1671886) Synthesis: This is one of the oldest and most versatile methods for indole synthesis. wikipedia.orgbyjus.com A potential route to the target compound could involve the reaction of a suitably substituted phenylhydrazine (B124118), such as (2,4,6-trimethylphenyl)hydrazine, with a chloro-ketone or chloro-aldehyde under acidic conditions. The challenge would lie in the stability of the chloro-substituted carbonyl compound and controlling the regioselectivity of the cyclization.

Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles and involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.com One could envision a synthesis starting from 1-chloro-2-nitro-3,5-dimethylbenzene and reacting it with propenyl magnesium bromide. The steric hindrance from the ortho-methyl group could facilitate the required rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org

Nenitzescu Indole Synthesis: This reaction typically produces 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com While not a direct route to the target compound due to the hydroxylation at C5, modifications or subsequent functional group interconversions could potentially be explored.

Modern Synthetic Approaches:

Recent advances in transition-metal-catalyzed C-H activation offer powerful and atom-economical alternatives for the synthesis and derivatization of indoles. mdpi.comthieme-connect.comrsc.org

Unexplored Synthetic Routes: A plausible, yet unexplored, route could involve the direct C-H chlorination of 3,5,7-trimethyl-1H-indole at the C2 position. While direct C2-halogenation of indoles can be challenging due to the high reactivity of the C3 position, modern catalytic systems could offer the required selectivity.

Derivatization Opportunities: The presence of the chloro-substituent at the C2 position makes this compound an attractive precursor for further functionalization. The C2-chloro group can be readily displaced by various nucleophiles or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This would allow for the introduction of a wide range of substituents at this position, creating a library of novel indole derivatives. Furthermore, the N-H bond of the indole can be alkylated, acylated, or sulfonylated to introduce further diversity. nih.gov The methyl groups on the benzene (B151609) ring could also be targeted for functionalization, although this would require more forcing conditions.

Advancements in Spectroscopic Characterization Techniques

While no specific spectroscopic data for this compound has been published, its characterization would rely on a standard suite of modern spectroscopic techniques.

Expected Spectroscopic Features:

NMR Spectroscopy:

¹H NMR: The spectrum would be expected to show distinct singlets for the three methyl groups, aromatic protons on the benzene ring, and a characteristic signal for the N-H proton. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups.

¹³C NMR: The spectrum would show signals for all 11 carbon atoms. The signal for the C2 carbon, being attached to a chlorine atom, would be expected at a characteristic downfield shift. Techniques like HMBC and HSQC would be crucial for the unambiguous assignment of all proton and carbon signals. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition (C₁₁H₁₂ClN). The mass spectrum would show a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration, as well as absorptions corresponding to C-H and C=C bonds of the aromatic system. rsc.org

The study of halogenated indole alkaloids from marine sources has generated a wealth of spectroscopic data that could serve as a valuable reference for the characterization of this compound. nih.gov

Future Directions in Computational Modeling and Predictive Chemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict the properties and reactivity of this compound. acs.org

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict its geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). This can aid in the interpretation of experimental data once it becomes available.

Reactivity and Mechanistic Studies: Computational modeling can be used to explore the feasibility of different synthetic routes and to understand the mechanisms of potential derivatization reactions. For instance, the energy barriers for nucleophilic substitution at the C2 position or for various C-H activation pathways could be calculated.

Predictive Chemistry for Biological Activity: The structure of this compound can be used as a starting point for in silico screening for potential biological activities. Docking studies against various protein targets could identify potential interactions and guide the design of future derivatives with enhanced pharmacological profiles. The study of other substituted indoles as antagonists for specific receptors has shown the power of combining experimental and computational approaches. wikipedia.org

Potential for the Indole Scaffold in Next-Generation Chemical Research